molecular formula C18H12N2O4 B220851 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione

1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B220851
M. Wt: 320.3 g/mol
InChI Key: ZICIZFBOAQLOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, also known as IDO inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the immune system and has been investigated for its role in cancer treatment and other diseases.

Mechanism of Action

1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (this compound), which is involved in the metabolism of tryptophan. This enzyme plays a crucial role in regulating the immune response, and its inhibition has been shown to promote the activation of the immune system. By inhibiting this compound, this compound inhibitor has been found to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases. This compound inhibitor has also been found to reduce the production of regulatory T cells, which can suppress the immune response and promote tumor growth. Additionally, this compound inhibitor has been shown to enhance the activity of cytotoxic T cells, which can directly kill cancer cells.

Advantages and Limitations for Lab Experiments

1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has several advantages for lab experiments, including its ability to inhibit the activity of the enzyme this compound, which is involved in the metabolism of tryptophan. This compound has also been found to have a significant impact on the immune system, making it a valuable tool for studying the immune response and its role in cancer and other diseases. However, this compound inhibitor has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor, including its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. The compound has also been investigated for its potential role in autoimmune diseases and other conditions related to the immune system. Additionally, future research could focus on optimizing the dosing and delivery of this compound inhibitor to minimize toxicity and maximize therapeutic efficacy.

Synthesis Methods

The synthesis of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor involves several steps, including the condensation of 2,3-dioxoindoline with ethyl bromoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced compound with 2,3-dioxoindole-1-acetic acid to yield the desired product.

Scientific Research Applications

1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and other conditions related to the immune system. The compound has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (this compound), which is involved in the metabolism of tryptophan. By inhibiting the activity of this enzyme, this compound inhibitor has been shown to promote the activation of the immune system and enhance the body's ability to fight cancer and other diseases.

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

1-[2-(2,3-dioxoindol-1-yl)ethyl]indole-2,3-dione

InChI

InChI=1S/C18H12N2O4/c21-15-11-5-1-3-7-13(11)19(17(15)23)9-10-20-14-8-4-2-6-12(14)16(22)18(20)24/h1-8H,9-10H2

InChI Key

ZICIZFBOAQLOTF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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